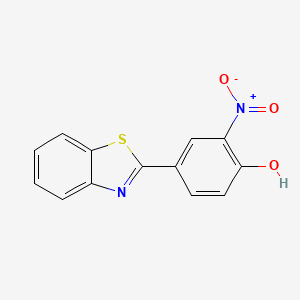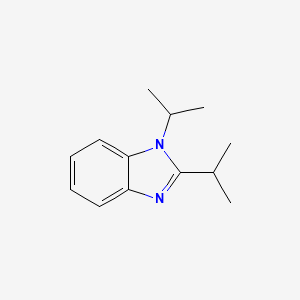
4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Übersicht
Beschreibung
4-(1,3-benzothiazol-2-yl)-2-nitrophenol, also known as BNPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.28 g/mol.
Wirkmechanismus
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. The inhibition of these enzymes may contribute to the anti-inflammatory and anti-cancer properties of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol reduces the growth of tumors in animal models and reduces inflammation in animal models of arthritis. However, the effects of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol on human health have not been fully studied, and more research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has some limitations for lab experiments. It is not very stable and can decompose over time, which can affect the accuracy of experimental results. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also sensitive to light and temperature, which can affect its properties and stability.
Zukünftige Richtungen
There are several future directions for the research on 4-(1,3-benzothiazol-2-yl)-2-nitrophenol. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as a pesticide in agriculture. Additionally, more research is needed to determine the safety and efficacy of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol in humans. Further studies are also needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol and its effects on various enzymes and signaling pathways. Overall, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has potential applications in various fields, and more research is needed to fully understand its properties and potential.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have anti-inflammatory and anti-cancer properties. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In materials science, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a dye and as a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUPDDEYFDPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzothiazolyl)-2-nitrophenol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)
![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)

